molecular formula C17H34N4O4S B12303189 2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)-

2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)-

Cat. No.: B12303189
M. Wt: 390.5 g/mol
InChI Key: MJXXKNCBBHKRKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate amines with thiocarbonyl compounds under controlled conditions to form the desired tetraazaundecanedioic acid derivative. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.

Scientific Research Applications

2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple nitrogen atoms and the thioxo group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes .

Comparison with Similar Compounds

Similar compounds to 2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)- include other tetraazaundecanedioic acid derivatives with different substituents. These compounds share similar structural features but differ in their chemical behavior and applications. The uniqueness of the compound lies in its specific substituents, which confer distinct properties and reactivity compared to other derivatives .

Properties

Molecular Formula

C17H34N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylcarbamothioylamino]propan-2-yl]carbamate

InChI

InChI=1S/C17H34N4O4S/c1-11(20-14(22)24-16(3,4)5)9-18-13(26)19-10-12(2)21-15(23)25-17(6,7)8/h11-12H,9-10H2,1-8H3,(H,20,22)(H,21,23)(H2,18,19,26)

InChI Key

MJXXKNCBBHKRKS-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=S)NCC(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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